Technical Documentation Center

1-(4-Bromo-3-iodophenyl)ethanone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(4-Bromo-3-iodophenyl)ethanone
  • CAS: 919124-08-6

Core Science & Biosynthesis

Foundational

Molecular structure and weight of 4'-Bromo-3'-iodoacetophenone

An In-Depth Technical Guide to 4'-Bromo-3'-iodoacetophenone: Structure, Synthesis, and Applications in Modern Drug Discovery Executive Summary 4'-Bromo-3'-iodoacetophenone is a dihalogenated aromatic ketone that serves a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4'-Bromo-3'-iodoacetophenone: Structure, Synthesis, and Applications in Modern Drug Discovery

Executive Summary

4'-Bromo-3'-iodoacetophenone is a dihalogenated aromatic ketone that serves as a highly versatile and strategic building block in modern organic synthesis. Its value lies not just in its constituent parts, but in the synergistic interplay of its functional groups: an acetyl moiety, a bromine atom, and an iodine atom, each offering distinct and orthogonal reactivity. This guide provides a comprehensive technical overview of 4'-Bromo-3'-iodoacetophenone, detailing its molecular structure, physicochemical properties, a proposed synthetic pathway, and its significant potential in the field of drug discovery and materials science. For researchers and drug development professionals, this compound represents a valuable scaffold for constructing complex molecular architectures, primarily through selective cross-coupling reactions that leverage the differential reactivity of its carbon-halogen bonds.

Molecular Identity and Physicochemical Properties

The unique substitution pattern on the acetophenone core defines the chemical behavior and synthetic utility of 4'-Bromo-3'-iodoacetophenone.

Structural Elucidation

The molecule consists of an acetophenone backbone where the phenyl ring is substituted with a bromine atom at the 4-position and an iodine atom at the 3-position, relative to the acetyl group.

  • IUPAC Name: 1-(4-bromo-3-iodophenyl)ethanone[1]

  • CAS Number: 919124-08-6[1]

  • Molecular Formula: C₈H₆BrIO[2]

Key Identifiers

A summary of the key molecular identifiers is presented in the table below.

IdentifierValueSource
Molecular Weight 324.94 g/mol [1]
Monoisotopic Mass 323.8647 Da[2]
InChI 1S/C8H6BrIO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,1H3[1]
InChIKey AJBPPIREFBJQPB-UHFFFAOYSA-N[1]
Canonical SMILES CC(=O)C1=CC(=C(C=C1)Br)I[2]
Physicochemical Properties

The physical and chemical characteristics of this compound are essential for its handling, storage, and application in synthetic protocols.

PropertyValueSource
Physical Form Solid[1]
Purity ≥95% (typical)[1]
Boiling Point 79-82 °C (Note: This is likely a measurement under high vacuum or a potential data entry error, as similar compounds have much higher boiling points at atmospheric pressure)[1]
Storage Temperature Ambient Temperature[1]
Solubility Expected to be soluble in common organic solvents like chloroform, ethyl acetate, and acetone; insoluble in water.

The Strategic Importance in Research and Development

The true value of 4'-Bromo-3'-iodoacetophenone in a research context, particularly in drug discovery, is its role as a multifunctional synthetic hub. The presence of two different halogens on the aromatic ring is the key feature, allowing for selective, sequential functionalization.

Expertise Insight: The carbon-iodine (C-I) bond is generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-bromine (C-Br) bond. This reactivity difference is the cornerstone of its utility. A researcher can selectively perform a reaction at the iodo-substituted position (e.g., a Suzuki, Sonogashira, or Heck coupling) while leaving the bromo-substituted position intact for a subsequent, different transformation. This "one-pot" or sequential approach is highly efficient, reducing the number of synthetic steps, minimizing purification challenges, and ultimately accelerating the discovery process. The ketone functionality offers a third reactive site for manipulations such as reduction, oxidation, or condensation reactions.

This strategic potential is visualized in the diagram below, where 4'-Bromo-3'-iodoacetophenone acts as a central scaffold for diversification.

G mol 4'-Bromo-3'-iodoacetophenone suzuki Suzuki Coupling (C-I selective) mol->suzuki Pd(0), Base, Ar-B(OH)2 sonogashira Sonogashira Coupling (C-I selective) mol->sonogashira Pd(0), Cu(I), Alkyne buchwald Buchwald-Hartwig Amination (C-I or C-Br) mol->buchwald Pd(0), Base, Amine heck Heck Reaction (C-I selective) mol->heck Pd(0), Base, Alkene ketone_red Ketone Reduction (e.g., with NaBH4) mol->ketone_red wittig Wittig Reaction mol->wittig suzuki2 Second Suzuki Coupling (at C-Br site) suzuki->suzuki2 Different Conditions caption Role as a central synthetic intermediate.

Caption: Role as a central synthetic intermediate.

Synthesis and Purification

While numerous suppliers offer this compound, understanding its synthesis is crucial for troubleshooting and for potential in-house production. A logical and efficient route involves the regioselective iodination of a readily available precursor.

Retrosynthetic Analysis

The most direct synthetic approach is the electrophilic aromatic substitution on 4'-bromoacetophenone. The acetyl group is a deactivating, meta-directing group, while the bromine atom is a deactivating but ortho-, para-directing group. Since the para-position relative to the bromine is blocked, the bromine's directing effect strongly favors substitution at the ortho-position (the 3'-position), which is also meta to the acetyl group. This convergence of directing effects makes the synthesis highly regioselective.

Proposed Synthetic Protocol: Electrophilic Iodination of 4'-Bromoacetophenone

This protocol is a self-validating system; progress can be monitored by Thin Layer Chromatography (TLC), and the final product's identity and purity can be confirmed by standard analytical techniques.

Materials:

  • 4'-Bromoacetophenone (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • Trifluoroacetic acid (TFA) or Sulfuric Acid (catalytic amount)

  • Dichloromethane (DCM) or Acetonitrile (solvent)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (eluents)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4'-bromoacetophenone (1.0 eq) and the chosen solvent (e.g., DCM). Stir until all the solid dissolves.

  • Addition of Reagents: Add N-Iodosuccinimide (1.1 eq) to the solution.

  • Initiation: Carefully add a catalytic amount of trifluoroacetic acid to the stirring mixture.

    • Causality Explanation: An acid catalyst is required to generate a more potent electrophilic iodine species (I⁺) from NIS, which is necessary to overcome the deactivating effects of the acetyl and bromo groups on the aromatic ring.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Workup - Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any remaining electrophilic iodine species. Stir for 10 minutes.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Dilute with additional DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) may be effective.

  • Validation: Confirm the identity and purity of the collected fractions by NMR spectroscopy and mass spectrometry.

Synthesis and Purification Workflow

G start Dissolve 4'-Bromoacetophenone and NIS in DCM add_cat Add catalytic TFA start->add_cat react Stir at Room Temperature (Monitor by TLC) add_cat->react quench Quench with Na2S2O3 (aq) react->quench extract Extract with DCM, Wash with NaHCO3 (aq) and Brine quench->extract dry Dry Organic Layer (MgSO4) and Concentrate extract->dry purify Purify via Column Chromatography or Recrystallization dry->purify product Isolated 4'-Bromo-3'-iodoacetophenone purify->product caption Workflow for the synthesis and purification.

Caption: Workflow for the synthesis and purification.

Spectroscopic Characterization (Predicted)

As experimental spectra are not widely published, the following predictions are based on established principles of spectroscopy and analysis of structurally similar compounds. These serve as a benchmark for researchers to validate their synthesized material.

TechniquePredicted Key Features
¹H NMR ~2.6 ppm (singlet, 3H): Protons of the -COCH₃ group. ~7.6-8.2 ppm (multiplet, 3H): Aromatic protons. Expect a complex splitting pattern due to their unique electronic environments and coupling. The proton between the two halogens will likely be the most downfield.
¹³C NMR ~26 ppm: Methyl carbon (-COCH₃). ~90-100 ppm: Iodinated aromatic carbon (C-I). ~120-140 ppm: Other aromatic carbons (C-Br, C-H, C-C=O). ~195 ppm: Carbonyl carbon (-C =O).
Mass Spec (EI) Molecular Ion (M⁺): A characteristic pair of peaks at m/z 324 and 326 (due to ⁷⁹Br and ⁸¹Br isotopes in a ~1:1 ratio). Key Fragments: m/z 309/311 ([M-CH₃]⁺), m/z 281/283 ([M-COCH₃]⁺), m/z 198 ([M-I]⁺), m/z 245/247 ([M-Br]⁺).
IR Spectroscopy ~1680 cm⁻¹: Strong C=O stretch (ketone). ~3000-3100 cm⁻¹: Aromatic C-H stretches. ~2900-3000 cm⁻¹: Aliphatic C-H stretches (methyl). ~1580, 1470 cm⁻¹: Aromatic C=C stretches.

Safety and Handling

Proper handling of 4'-Bromo-3'-iodoacetophenone is essential to ensure laboratory safety. The information is derived from supplier safety data and general best practices for halogenated aromatic compounds.[3]

GHS Hazard Classification
PictogramSignal WordHazard Statements (H-Codes)Precautionary Statements (P-Codes)

Warning H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.P260: Do not breathe dust. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection.

(Source for Hazard Information:[1])

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[4][5]

  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[4][6]

  • Handling Practices: Avoid generating dust. Use appropriate tools for weighing and transferring the solid. Wash hands thoroughly after handling.[3][5]

  • Spill Response: In case of a spill, avoid creating dust. Carefully sweep up the solid material, place it in a sealed container for disposal, and clean the area with a damp cloth.[3]

Storage and Disposal
  • Storage: Keep the container tightly sealed and store in a cool, dry, and well-ventilated place away from incompatible materials.[6]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated container.

Conclusion

4'-Bromo-3'-iodoacetophenone is more than a simple chemical reagent; it is a sophisticated tool for molecular engineering. Its well-defined structure, characterized by three distinct functional groups with orthogonal reactivity, provides chemists with a reliable and powerful platform for building molecular complexity. The ability to perform selective and sequential cross-coupling reactions makes it an invaluable asset in the synthesis of novel pharmaceutical candidates and advanced materials. This guide has provided the core technical knowledge required for researchers to confidently incorporate this versatile building block into their synthetic programs, from understanding its properties and synthesis to ensuring its safe handling and application.

References

  • PubChem. 4'-bromo-3'-iodoacetophenone (Compound Summary). [Link]

  • Loba Chemie. 4-BROMOACETOPHENONE FOR SYNTHESIS MSDS. [Link]

Sources

Exploratory

An In-depth Technical Guide to 1-(4-Bromo-3-iodophenyl)ethanone for Researchers and Drug Development Professionals

Introduction 1-(4-Bromo-3-iodophenyl)ethanone is a halogenated aromatic ketone that serves as a critical building block in modern organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring both...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(4-Bromo-3-iodophenyl)ethanone is a halogenated aromatic ketone that serves as a critical building block in modern organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring both a bromine and an iodine atom on the phenyl ring, offers orthogonal reactivity that can be selectively exploited in various cross-coupling reactions and other transformations. This guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and potential applications of this versatile compound, tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

Understanding the fundamental physical and chemical characteristics of 1-(4-Bromo-3-iodophenyl)ethanone is paramount for its effective use in research and development. While a definitive, experimentally determined melting point is not widely published in readily accessible literature, data from chemical suppliers and related compounds suggest it is a solid at room temperature. For instance, the structurally similar 1-(4-Bromo-3-fluorophenyl)ethanone is described as a white crystalline solid or a solid white powder[1].

For safe and effective handling, it is recommended to store 1-(4-Bromo-3-iodophenyl)ethanone in a dry, sealed container at temperatures between 2-8°C[1].

A summary of its key identifiers and computed properties is presented in the table below.

PropertyValueSource
CAS Number 919124-08-6ChemScene[1]
Molecular Formula C₈H₆BrIOChemScene[1]
Molecular Weight 324.94 g/mol ChemScene[1]
Purity ≥98%ChemScene[1]
IUPAC Name 1-(4-bromo-3-iodophenyl)ethanonePubChem
SMILES CC(=O)C1=CC(=C(C=C1)Br)IChemScene[1]
InChI Key Not Available

Synthesis and Characterization

A plausible synthetic route could involve the Friedel-Crafts acylation of a suitable dihalobenzene precursor. Alternatively, a Sandmeyer reaction on a corresponding aminophenyl ethanone could be employed to introduce one of the halogen atoms.

Hypothetical Synthesis Workflow

Below is a conceptual workflow for the synthesis of 1-(4-Bromo-3-iodophenyl)ethanone, illustrating a possible synthetic strategy.

G cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Final Product Starting_Material 1-(4-aminophenyl)ethanone Step1 Bromination Starting_Material->Step1 e.g., NBS Step2 Diazotization Step1->Step2 NaNO2, HCl Step3 Sandmeyer Reaction (Iodination) Step2->Step3 KI Final_Product 1-(4-Bromo-3-iodophenyl)ethanone Step3->Final_Product

Caption: A conceptual synthetic workflow for 1-(4-Bromo-3-iodophenyl)ethanone.

Characterization

The structural elucidation and purity assessment of 1-(4-Bromo-3-iodophenyl)ethanone would rely on a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy would be expected to show a singlet for the methyl protons of the acetyl group and a complex splitting pattern for the three aromatic protons, with chemical shifts and coupling constants characteristic of the substitution pattern.

    • ¹³C NMR spectroscopy would reveal distinct signals for the carbonyl carbon, the methyl carbon, and the eight aromatic carbons, with the carbons bearing the halogen atoms showing characteristic shifts.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (324.94 g/mol ), with a characteristic isotopic pattern due to the presence of bromine and iodine.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹, and various bands corresponding to the aromatic C-H and C-C stretching and bending vibrations.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis would be used to determine the purity of the synthesized compound.

Applications in Drug Discovery and Development

Halogenated aromatic ketones are valuable intermediates in the synthesis of a wide range of biologically active molecules. The presence of two different halogen atoms in 1-(4-Bromo-3-iodophenyl)ethanone provides a strategic advantage for medicinal chemists. The differential reactivity of the C-Br and C-I bonds allows for selective functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.

This selective reactivity enables the construction of complex molecular architectures, which is a cornerstone of modern drug discovery. For instance, one halogen can be used as a handle for a coupling reaction to introduce a key pharmacophore, while the other halogen remains available for subsequent transformations to modulate the compound's physicochemical properties, such as solubility, metabolic stability, and target binding affinity.

While specific examples of drugs derived directly from 1-(4-Bromo-3-iodophenyl)ethanone are not prominent in the public domain, its structural motifs are found in various classes of therapeutic agents, including kinase inhibitors, GPCR modulators, and anti-infective agents. The ability to precisely introduce diverse substituents onto the phenyl ring makes this compound a highly attractive starting material for the generation of compound libraries for high-throughput screening and lead optimization.

Conclusion

1-(4-Bromo-3-iodophenyl)ethanone is a key synthetic intermediate with significant potential in organic synthesis and drug discovery. Its well-defined structure and the orthogonal reactivity of its halogen substituents provide a powerful tool for the construction of complex and diverse molecular entities. A thorough understanding of its physicochemical properties and synthetic accessibility is crucial for leveraging its full potential in the development of novel therapeutics and functional materials. As research in medicinal chemistry continues to advance, the demand for versatile and strategically functionalized building blocks like 1-(4-Bromo-3-iodophenyl)ethanone is expected to grow.

References

Sources

Foundational

Synthesis pathways for 1-(4-Bromo-3-iodophenyl)ethanone from acetophenone

This guide details the synthesis of 1-(4-Bromo-3-iodophenyl)ethanone starting from acetophenone .[1][2][3] The synthesis presents a classic chemoselectivity challenge: Acetophenone contains a carbonyl group (meta-directo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 1-(4-Bromo-3-iodophenyl)ethanone starting from acetophenone .[1][2][3]

The synthesis presents a classic chemoselectivity challenge: Acetophenone contains a carbonyl group (meta-director), while the target molecule requires a para-bromo and meta-iodo substitution pattern relative to the acetyl group.[1][3] Direct halogenation of acetophenone yields the wrong isomers. Therefore, a Protection-Directed Strategy is required to invert the electronic properties of the ring, followed by a synergistic iodination.[1][3]

Part 1: Strategic Analysis & Retrosynthesis[1][3]

The synthesis hinges on manipulating the Directing Group Effects (DGE) of the aromatic ring.[1][3]

The Directing Group Conflict[3]
  • Target: 1-(4-Bromo-3-iodophenyl)ethanone.[1][3][4]

  • Starting Material: Acetophenone.[1][2][5][6]

  • The Problem: The acetyl group (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) is a strong electron-withdrawing group (EWG) and a meta-director .[3]
    
    • Direct bromination of acetophenone yields 3-bromoacetophenone (Meta isomer).[1][2][3]

    • We require 4-bromoacetophenone (Para isomer) as the critical intermediate.[1][3]

The Solution: Electronic Inversion via Ketalization

To access the para-bromo intermediate from acetophenone, we must mask the carbonyl.[1][3] Converting the ketone to a cyclic ketal (1,3-dioxolane) transforms the substituent from an electron-withdrawing carbonyl into an electron-donating, alkyl-like ether.[1][3]

  • Effect: The ketal group is Ortho/Para directing .[1]

  • Sterics: The bulky ketal blocks the ortho positions, heavily favoring para-bromination.[1][3]

The Final Step: Synergistic Iodination

Once 4-bromoacetophenone is obtained, the electronic environment is perfect for the final step:[1][3]

  • Acetyl group (C1): Directs meta (to Position 3).

  • Bromo group (C4): Directs ortho (to Position 3).

  • Result: Both groups cooperatively direct the incoming Iodine electrophile to Position 3 , ensuring high regioselectivity.

Part 2: Reaction Pathway Visualization

The following flowchart illustrates the divergence between the "Naive" (Direct) route and the "Correct" (Protected) route.

SynthesisPathway Acetophenone Acetophenone (Starting Material) DirectBrom Direct Bromination (Br2 / AlCl3) Acetophenone->DirectBrom Route A (Naive) Ketal Acetophenone Ethylene Ketal (Activated Ring) Acetophenone->Ketal 1. Ethylene Glycol, pTSA (Protection) MetaBromo 3-Bromoacetophenone (WRONG ISOMER) DirectBrom->MetaBromo Meta-Direction BromoKetal 4-Bromo Ketal (Para-Brominated) Ketal->BromoKetal 2. NBS, THF (Para-Selective) ParaBromo 4-Bromoacetophenone (Key Intermediate) BromoKetal->ParaBromo 3. H3O+ (Deprotection) Target 1-(4-Bromo-3-iodophenyl)ethanone (TARGET) ParaBromo->Target 4. NIS, TFA (Synergistic Iodination)

Figure 1: Divergent synthesis pathways. Route A (Red) leads to the incorrect isomer.[1][3] Route B (Green/Yellow) utilizes protection chemistry to achieve the correct substitution pattern.[1][3]

Part 3: Detailed Experimental Protocols

Phase 1: Synthesis of 4-Bromoacetophenone (The Precursor)

Note: While 4-bromoacetophenone is commercially available, this protocol describes its synthesis from acetophenone as requested.[1][3]

Step 1.1: Protection (Ketalization)[1][3]
  • Reagents: Acetophenone (1.0 eq), Ethylene Glycol (1.5 eq), p-Toluenesulfonic acid (pTSA, 0.05 eq).[1][3]

  • Solvent: Toluene (Dean-Stark trap).[1][3]

  • Procedure:

    • Reflux mixture in toluene with a Dean-Stark trap to remove water azeotropically.[1]

    • Monitor by TLC until acetophenone is consumed (~4-6 hours).

    • Wash with saturated

      
      , dry over 
      
      
      
      , and concentrate.
    • Yield: >90% (Oil).

Step 1.2: Regioselective Bromination[3]
  • Reagents: Acetophenone Ethylene Ketal (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq).

  • Solvent: Anhydrous THF or Acetonitrile.[1]

  • Procedure:

    • Dissolve ketal in solvent at 0°C.

    • Add NBS portion-wise to prevent exotherm.[1]

    • Stir at Room Temperature (RT) for 12 hours. The bulky ketal directs bromine to the para position.[1][3]

    • Quench with water, extract with Ethyl Acetate.[1]

Step 1.3: Deprotection[1]
  • Reagents: 10% HCl (aq).

  • Procedure:

    • Stir the brominated ketal in THF/HCl mixture at RT for 2 hours.

    • Neutralize with ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      .
      
    • Recrystallize from Ethanol/Water.[1]

    • Product: 4-Bromoacetophenone (White solid, mp 50-52°C).[1][3]

Phase 2: Synthesis of 1-(4-Bromo-3-iodophenyl)ethanone (The Target)

This is the critical step utilizing N-Iodosuccinimide (NIS) activated by Trifluoroacetic Acid (TFA) .[1][3] This system is superior to ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 for deactivated rings due to higher electrophilicity.[3]
Mechanistic Insight

In TFA, NIS generates the highly reactive acyl hypoiodite or protonated NIS species (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 equivalent).[3][7] The 4-bromoacetophenone ring is deactivated, but the combined directing effects of the Acetyl (meta) and Bromo (ortho) groups create a localized electron-rich site at C3.[1][3]
Protocol
  • Setup: Charge a flame-dried round-bottom flask with 4-Bromoacetophenone (10 mmol, 1.99 g).

  • Solvent: Add Trifluoroacetic Acid (TFA) (20 mL). The solution will be acidic; perform in a fume hood.[1]

  • Iodination: Add N-Iodosuccinimide (NIS) (12 mmol, 2.70 g, 1.2 eq) in one portion.

  • Reaction: Seal the flask and stir at Room Temperature for 4–16 hours.

    • Monitoring: Check HPLC/TLC.[1] The starting material (Rf ~0.5 in 10% EtOAc/Hex) will convert to a slightly less polar product.[1][3]

  • Workup:

    • Pour the reaction mixture into Ice Water (100 mL).

    • Add Sodium Thiosulfate (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      , sat.[3] aq.) to quench unreacted iodine species (solution turns from purple/brown to yellow/clear).[1][3]
      
    • Extract with Dichloromethane (DCM) (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       mL).[3]
      
    • Wash organics with water and brine.[1] Dry over ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      .[3]
      
  • Purification:

    • Concentrate in vacuo.[1]

    • Recrystallize from Ethanol or purify via Flash Column Chromatography (Hexanes/EtOAc 95:5).[1][3]

  • Characterization:

    • Appearance: Off-white to pale yellow solid.[1][3]

    • Yield: Expect 85–92%.

Part 4: Data Summary & Troubleshooting

Yield & Selectivity Table
Reaction StepReagentsMajor IsomerTypical YieldCritical Parameter
Direct Bromination ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Meta-Bromo (3-Br)60-70%Avoid: Leads to wrong scaffold.[3]
Ketal Bromination NBS / THFPara-Bromo (4-Br)85-90%Steric bulk of ketal ensures para selectivity.[1][3]
Iodination NIS / TFA4-Br, 3-Iodo 88-95% Synergistic directing effects (Ortho to Br, Meta to Ac).[1][3]
Troubleshooting Guide
  • Issue: Incomplete Iodination.

    • Cause: Deactivated ring is sluggish.[1]

    • Fix: Increase temperature to 40°C or add 10 mol% Triflic Acid (TfOH) as a superacid booster.[1][3]

  • Issue: Polychlorination/Polyhalogenation.

    • Cause: Excess reagent.[1][2][5]

    • Fix: Strictly control NIS stoichiometry (1.1–1.2 eq).

  • Issue: "Gooey" Product.

    • Cause: Trapped TFA.[1]

    • Fix: Azeotrope with toluene during rotary evaporation or wash thoroughly with ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      .[3]
      

Part 5: References

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[1][3][8] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide. Tetrahedron Letters, 43(29), 5047–5048.[1][3]

    • Context: Establishes NIS/TFA as a primary method for regioselective iodination.

  • Olah, G. A., et al. (1993).[1][3] Synthetic Methods and Reactions.[1][2][5][6][7][8][9][10][11][12][13] Iodination of Deactivated Aromatics. Journal of Organic Chemistry.

    • Context: Foundational work on iodinating deactivated rings (like acetophenone).[1][3]

  • Sigma-Aldrich. (2023).[1][3] 4'-Bromoacetophenone Synthesis & Properties.

    • Context: Physical data and safety handling for the key intermediate.[1][5]

  • Organic Syntheses. (1925).[1][3] p-Bromoacetophenone (Friedel-Crafts Method). Org. Syn. Coll. Vol. 1, p.109.[1]

    • Context: Provides the industrial contrast to the "from acetophenone" route.[1][3]

Sources

Exploratory

Stability of 1-(4-Bromo-3-iodophenyl)ethanone Under Ambient Conditions

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists Executive Summary 1-(4-Bromo-3-iodophenyl)ethanone (CAS: 919124-08-6) serves as a critical bifuncti...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

1-(4-Bromo-3-iodophenyl)ethanone (CAS: 919124-08-6) serves as a critical bifunctional building block in medicinal chemistry, particularly for selective palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). While the acetophenone core provides chemical robustness, the ortho-positioned iodine atom introduces a specific instability profile.

Under ambient conditions (25°C, 1 atm, visible light), the compound is metastable . It exhibits significant photosensitivity due to the lability of the carbon-iodine (C–I) bond, leading to photolytic dehalogenation and iodine liberation (discoloration). Consequently, while short-term handling at room temperature is acceptable, long-term storage requires strict exclusion of light and reduced temperatures (2–8°C) to maintain high purity (>98%).

Physicochemical Profile

Understanding the intrinsic properties of the molecule is the first step in predicting stability behavior.

PropertyDataRelevance to Stability
Chemical Name 1-(4-Bromo-3-iodophenyl)ethanoneCore scaffold
CAS Number 919124-08-6Unique Identifier
Molecular Weight 324.94 g/mol N/A
Physical State Solid (Crystalline)Lattice energy contributes to stability
Melting Point ~60–80°C (Predicted based on analogs)Solid-state stability is high below 40°C
Bond Dissociation Energy C–I (~50–65 kcal/mol) vs. C–Br (~70–80 kcal/mol)Critical: C–I is the weak link
Solubility Soluble in DCM, EtOAc, DMSOStability decreases in solution state

Stability Mechanisms & Degradation Pathways

Photolytic Instability (Primary Failure Mode)

The most significant threat to the stability of 1-(4-Bromo-3-iodophenyl)ethanone is exposure to UV/visible light. The bond dissociation energy (BDE) of the aryl C–I bond is sufficiently low that ambient light can induce homolytic cleavage.

  • Mechanism: Absorption of a photon promotes an electron to an antibonding orbital, leading to the homolysis of the C–I bond.

  • Radical Propagation: This generates a reactive aryl radical and an iodine radical (

    
    ).
    
  • Observation: The iodine radicals recombine to form molecular iodine (

    
    ), causing the white solid to turn yellow or brown over time.
    
  • By-products: The aryl radical typically abstracts a hydrogen atom from the environment (solvent or moisture), resulting in 1-(4-Bromophenyl)ethanone (protodeiodination).

Thermal & Hydrolytic Stability
  • Thermal: The acetophenone moiety is thermally robust. However, elevated temperatures (>40°C) accelerate the lattice vibration, increasing the probability of spontaneous deiodination, especially if trace transition metals are present.

  • Hydrolytic: The ketone and aryl halide functionalities are resistant to hydrolysis under neutral ambient conditions. Moisture is primarily a physical contaminant rather than a chemical reactant.

Visualized Degradation Pathway

The following diagram illustrates the photolytic degradation cascade.

DegradationPathway Start 1-(4-Bromo-3-iodophenyl)ethanone (Intact Molecule) RadicalPair Radical Pair Generation [Ar• + I•] Start->RadicalPair Homolytic Cleavage UV UV/Visible Light (Photon Absorption) UV->RadicalPair Prod_Iodine Molecular Iodine (I₂) (Yellow Discoloration) RadicalPair->Prod_Iodine Radical Recombination Prod_Deiodo 1-(4-Bromophenyl)ethanone (Protodeiodination) RadicalPair->Prod_Deiodo H-Abstraction (Solvent/Moisture) Prod_Coupling Biaryl Species (Homocoupling) RadicalPair->Prod_Coupling Radical Attack (High Conc.)

Figure 1: Photolytic degradation pathway showing the critical C-I bond cleavage leading to iodine release and de-iodinated by-products.

Experimental Protocols for Stability Validation

To rigorously assess the stability of a specific batch, the following self-validating protocols are recommended.

Stress Testing (Forced Degradation)

This protocol determines the compound's resilience to environmental factors.

  • Preparation: Prepare a 1 mg/mL solution in Acetonitrile (ACN).

  • Conditions:

    • Control: Store in amber vial at 4°C (Dark).

    • Photostability: Expose clear vial to 1.2 million lux hours (standard ICH Q1B option) or direct sunlight for 24 hours.

    • Thermal: Heat at 60°C for 24 hours (Dark).

    • Oxidative: Add 3%

      
       for 4 hours (to check ketone resilience).
      
  • Analysis: Analyze all samples via HPLC.

Analytical Method (HPLC-UV)

A standard Reverse-Phase HPLC method is required to separate the parent compound from the de-iodinated impurity (1-(4-Bromophenyl)ethanone).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 90% B over 10 minutes.

  • Detection: 254 nm (Aryl absorption).

  • Expected Retention: The de-iodinated impurity is less lipophilic than the parent and will elute earlier.

Stability Testing Workflow

The following workflow ensures data integrity during stability studies.

StabilityWorkflow cluster_Conditions Storage Conditions Start Batch Receipt (T=0 Analysis) Aliquot Aliquot Samples Start->Aliquot Cond1 Condition A: Ambient (25°C/Light) Aliquot->Cond1 Cond2 Condition B: Refrigerated (4°C/Dark) Aliquot->Cond2 Cond3 Condition C: Stress (60°C/Dark) Aliquot->Cond3 Timepoints Pull Points: 24h, 1 Week, 1 Month Cond1->Timepoints Cond2->Timepoints Cond3->Timepoints Prep Sample Preparation (Dilute in ACN) Timepoints->Prep HPLC HPLC-UV Analysis (Monitor RRT of Impurities) Prep->HPLC Decision Pass/Fail Criteria (Purity > 98%) HPLC->Decision Report Generate Stability Report Decision->Report Pass Retest Quarantine & Retest Decision->Retest Fail

Figure 2: Systematic workflow for assessing the stability of halogenated acetophenones over time.

Handling & Storage Recommendations

Based on the chemical profile and degradation mechanisms, the following "Golden Rules" apply:

  • Cold Chain is King: Store at 2–8°C (Refrigerated). While the compound is solid at room temperature, cold storage minimizes the kinetic energy available for spontaneous C–I bond homolysis.

  • Exclude Light: Use amber glass vials or wrap containers in aluminum foil. This is the single most effective intervention to prevent degradation.

  • Inert Atmosphere (Optional but Recommended): For long-term storage (>6 months), backfill the headspace with Argon or Nitrogen to prevent any oxidative synergy, although this is secondary to light protection.

  • Solution State Danger: Avoid storing the compound in solution (e.g., DMSO or DCM stocks) for more than 24 hours at room temperature. The mobility of radicals in solution vastly accelerates degradation compared to the solid state.

References

  • ChemScene. (n.d.). 1-(4-Bromo-3-iodophenyl)ethan-1-one Safety Data Sheet & Storage. Retrieved from

  • Sigma-Aldrich. (n.d.). Safety Data Sheet for 3'-Iodoacetophenone (Analogous Stability Data). Retrieved from

  • National Institutes of Health (NIH). (2000). Sonolysis of fluoro-, chloro-, bromo- and iodobenzene: a comparative study. Ultrasonics Sonochemistry. Retrieved from

  • BenchChem. (2025). A Comparative Guide to the Suzuki Coupling of 4-Bromo-3-iodophenol. Retrieved from

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling Protocols. Retrieved from

Protocols & Analytical Methods

Method

Application Note: Chemoselective Functionalization of 1-(4-Bromo-3-iodophenyl)ethanone

Abstract This guide details the chemoselective Suzuki-Miyaura cross-coupling of 1-(4-Bromo-3-iodophenyl)ethanone (CAS: 919124-08-6). This substrate presents a unique "Selectivity vs.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the chemoselective Suzuki-Miyaura cross-coupling of 1-(4-Bromo-3-iodophenyl)ethanone (CAS: 919124-08-6). This substrate presents a unique "Selectivity vs. Activation" conflict: while the Carbon-Iodine (C-I) bond is intrinsically weaker and kinetically favored for oxidative addition, the Carbon-Bromine (C-Br) bond is electronically activated by the para-acetyl group. Successful isolation of the mono-coupled product requires precise kinetic control to exploit the bond dissociation energy (BDE) differential (


BDE 

15 kcal/mol) without triggering the activated bromide. This protocol outlines a sequential workflow for accessing non-symmetrical terphenyl scaffolds and drug intermediates.

Mechanistic Rationale & Selectivity Landscape[1]

The Electronic vs. Kinetic Conflict

The substrate contains two electrophilic sites. Understanding their electronic environment is crucial for catalyst selection:

  • Site A (C-I at C3): Inherently weak bond (BDE

    
     65 kcal/mol). Located meta to the acetyl electron-withdrawing group (EWG). Sterically crowded by the adjacent bromine.
    
  • Site B (C-Br at C4): Stronger bond (BDE

    
     81 kcal/mol). Located para to the acetyl EWG. The para-acetyl group significantly lowers the transition state energy for oxidative addition at this position, narrowing the reactivity gap between I and Br.
    

The Solution: To achieve exclusive C-I coupling, the reaction must be run under kinetic control (low temperature) using a catalyst system that is active enough for iodides but sluggish toward bromides.

Visualization: Reaction Pathway

The following diagram illustrates the energy landscape and the sequential coupling strategy.

ReactionPathway Substrate 1-(4-Bromo-3-iodophenyl)ethanone (Start) OxAdd_I Oxidative Addition (C-I) Low Barrier (Kinetic) Substrate->OxAdd_I T < 40°C Fast OxAdd_Br Oxidative Addition (C-Br) High Barrier (Thermodynamic) Substrate->OxAdd_Br T > 80°C Slow (Side Rxn) Pd_Complex Pd(0) Catalyst Intermed Mono-Coupled Product (C-Br Intact) OxAdd_I->Intermed Transmetalation Red. Elim. Final Bis-Coupled Scaffold (Terphenyl) Intermed->Final Step 2: High Temp Active Ligand (e.g., SPhos)

Figure 1: Chemoselective pathway.[1] The blue path represents the target kinetic control for Step 1. The red dashed path indicates the risk of "over-coupling" due to electronic activation of the bromide.

Critical Parameters & Reagent Selection

ParameterRecommendationScientific Rationale
Catalyst Precursor

or


is bulky and moderately electron-rich. It supports C-I insertion but is often too slow for C-Br insertion at low temps.
Solvent System Toluene/Water (4:1) or DME/WaterBiphasic systems with mild interfacial transfer often suppress rapid oxidative addition compared to polar homogeneous solvents like DMF.
Base

(2.0 M aq)
Weak bases prevent the acceleration of the transmetalation step, keeping the overall cycle slower and more selective. Avoid

or hydroxide bases in Step 1.
Temperature 25°C – 40°C CRITICAL. Exceeding 60°C will activate the para-acetyl bromide site.
Stoichiometry Boronic Acid (1.05 equiv)Limiting the nucleophile prevents "double coupling" even if the catalyst remains active.

Experimental Protocols

Protocol A: Site-Selective C-I Coupling (Step 1)

Target: Synthesis of 4'-acetyl-4-bromo-[1,1'-biphenyl]-3-yl derivative.

Materials:

  • 1-(4-Bromo-3-iodophenyl)ethanone (1.0 equiv, 325 mg, 1.0 mmol)

  • Arylboronic acid (

    
    ) (1.05 equiv)
    
  • 
     (3 mol%, 35 mg)
    
  • Toluene (10 mL, degassed)

  • 
     (2.0 M aqueous solution, 2.5 mL, degassed)
    

Procedure:

  • Inert Setup: Flame-dry a 25 mL Schlenk tube or microwave vial and cool under Argon flow.

  • Charging: Add the ketone substrate, boronic acid, and

    
    .
    
  • Solvent Addition: Add degassed Toluene and the aqueous

    
     solution.
    
  • Reaction: Seal the vessel. Stir vigorously at Room Temperature (25°C) for 4–12 hours.

    • Checkpoint: Monitor by TLC every 2 hours. The iodine is labile; if conversion is slow (<20% after 4h), warm to 40°C. Do not exceed 50°C.

  • Workup: Quench with water (10 mL) and extract with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography.

    • Note: The mono-coupled product will retain the bromine. Verify via Mass Spec (look for the characteristic

      
       isotope pattern).
      
Protocol B: Sequential C-Br Coupling (Step 2)

Target: Synthesis of non-symmetrical terphenyls.

Context: After isolating the product from Protocol A, the remaining bromide is deactivated (sterically) but the ring is still activated by the acetyl group.

Materials:

  • Mono-coupled bromide (from Step 1) (1.0 equiv)

  • Second Boronic acid (

    
    ) (1.5 equiv)
    
  • Catalyst:

    
     (2 mol%) + S-Phos  or X-Phos  (4 mol%)
    
    • Why: Standard

      
       may struggle with the steric bulk of the newly formed biaryl system. Buchwald ligands (S-Phos) are excellent for sterically hindered aryl bromides.
      
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous)

Procedure:

  • Combine substrate, boronic acid, Pd source, ligand, and base in a vial.

  • Add Dioxane. Purge with Argon.

  • Heat to 90°C – 100°C for 12 hours.

  • Standard workup and purification.

Workflow Visualization

Workflow Start Start: 1-(4-Bromo-3-iodophenyl)ethanone (Iodine = Reactive, Bromine = Latent) Step1 Step 1: Chemoselective Suzuki Pd(PPh3)4, Na2CO3, Toluene/H2O Temp: 25°C Start->Step1 Check QC Checkpoint: Is Br isotope pattern present? (MS/NMR) Step1->Check Check->Start No (Optimization needed) Product1 Intermediate: 3-Aryl-4-bromoacetophenone Check->Product1 Yes (Success) Step2 Step 2: Exhaustive Coupling Pd-SPhos, K3PO4, Dioxane Temp: 100°C Product1->Step2 Final Final Product: Non-Symmetrical Terphenyl Step2->Final

Figure 2: Operational workflow for sequential functionalization.

Troubleshooting & Self-Validation

To ensure the protocol is working (Self-Validation), check these indicators:

  • The "Scrambling" Effect:

    • Symptom:[2][3][4][5][6] You observe a mixture of mono-coupled products at the wrong position.

    • Cause: Ligand exchange or halide scrambling (Pd inserting into Br, then exchanging with I).

    • Fix: Switch to Pd(dppf)Cl2 .[1] The bidentate ligand prevents halide scrambling more effectively than monodentate phosphines.

  • Loss of Selectivity (Bis-coupling):

    • Symptom:[2][3][4][5][6] Formation of terphenyl in Step 1.[7]

    • Cause: Temperature too high (>50°C) or Boronic acid excess >1.1 equiv.

    • Fix: Cool the reaction to 0°C–RT and add the boronic acid slowly (syringe pump) to keep its instantaneous concentration low.

  • Stalled Reaction (Low Conversion):

    • Symptom:[2][3][4][5][6] Starting material remains after 24h.

    • Cause: The ortho-bromide is exerting steric pressure on the C-I site.

    • Fix: Increase catalyst loading to 5 mol%. Do not increase temperature immediately.

References

  • Baryski, M., et al. "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes." Chemical Reviews, vol. 121, no. 15, 2021.[8]

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, vol. 95, no. 7, 1995, pp. 2457–2483.

  • Langer, P. "Regioselective Suzuki-Miyaura coupling reactions of polyhalogenated arenes." Tetrahedron, vol. 66, no. 23, 2010.
  • PubChem Compound Summary. "1-(4-Bromo-3-iodophenyl)ethanone (CID 22390459)." National Center for Biotechnology Information. [9]

Sources

Application

Buchwald-Hartwig amination protocols for bromo-iodo acetophenones

Application Note: Chemoselective Buchwald-Hartwig Amination of Bromo-Iodo Acetophenones Executive Summary & Strategic Rationale Bromo-iodo acetophenones (e.g., 4-bromo-2-iodoacetophenone) represent a high-value class of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Buchwald-Hartwig Amination of Bromo-Iodo Acetophenones

Executive Summary & Strategic Rationale

Bromo-iodo acetophenones (e.g., 4-bromo-2-iodoacetophenone) represent a high-value class of bifunctional "linchpin" scaffolds in drug discovery. They possess two electrophilic sites with distinct reactivity profiles and a ketone moiety that introduces electronic bias and potential side reactions (enolization).

The core challenge is Chemoselectivity . To synthesize complex heterocycles or drug intermediates, one must exploit the "Kinetic Window"—the difference in oxidative addition rates between the C–I and C–Br bonds.

  • The Rule: Oxidative addition (OA) of Pd(0) to Ar–I is kinetically faster than to Ar–Br (Bond Dissociation Energy: C–I ~65 kcal/mol vs. C–Br ~81 kcal/mol).

  • The Trap: High temperatures or highly active ligands (e.g., tBu3P) can compress this window, leading to "scrambling" (reaction at both sites) or oligomerization.

  • The Solution: This guide provides a self-validating protocol using ligand-controlled kinetics to exclusively aminate the iodine position, preserving the bromine for subsequent Suzuki or Heck couplings.

Mechanistic Insight: The Kinetic Control Loop

To achieve >95% selectivity for the iodo-position, we must understand the competition at the Oxidative Addition step.

Figure 1: Chemoselective Catalytic Cycle

This diagram illustrates the divergence between the kinetically favored C–I insertion and the slower C–Br insertion.

G Pd0 Pd(0)L (Active Species) OA_I Path A: C-I Oxidative Addition (Kinetically Favored) Pd0->OA_I Fast (<80°C) OA_Br Path B: C-Br Oxidative Addition (Requires High T/Active Ligand) Pd0->OA_Br Slow (>100°C) Substrate Bromo-Iodo Acetophenone Substrate->OA_I Substrate->OA_Br AmineCoord Amine Coordination & Deprotonation OA_I->AmineCoord RE Reductive Elimination (C-N Bond Formation) AmineCoord->RE RE->Pd0 Regenerate Catalyst Product_I Product A: Iodo-Aminated (Br Intact) RE->Product_I Product_Br Product B: Bromo-Aminated (I Intact) *Rare/Difficult*

Caption: Path A (Yellow) represents the target low-temperature kinetic pathway. Path B (Red) is the high-energy off-target pathway.

Experimental Design: Variables & Causality

Before executing the protocol, select reagents based on the following logic.

Table 1: Critical Reagent Selection Guide
ComponentRecommended ChoiceScientific Rationale (Causality)
Ligand XPhos or BINAP XPhos: Bulky biaryl phosphine promotes RE but controls OA rate. BINAP: Bidentate bite angle favors stability; excellent for I-selectivity.
Base Cs₂CO₃ Weak/Mild Base. Crucial for acetophenones. Strong bases (NaOtBu) cause enolization of the acetyl group, leading to

-arylation side products or aldol condensation.
Pd Source Pd₂(dba)₃ or Pd(OAc)₂ Pd(OAc)₂ is cheaper but requires reduction in situ (by amine or phosphine). Pd₂(dba)₃ provides immediate Pd(0).
Solvent Toluene or Dioxane Non-polar solvents minimize halogen exchange. Dioxane is preferred if solubility is an issue.
Temp 60–80 °C The Control Knob. Keep <80°C to stay in the "Iodo-Reactive" window. >100°C activates the Bromine.

Detailed Protocol: Site-Selective Amination (C–I)

Objective: Amination of 4-bromo-2-iodoacetophenone at the C–2 (Iodo) position with Morpholine. Scale: 1.0 mmol (Standardizable).

Materials:
  • 4-bromo-2-iodoacetophenone (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd(OAc)₂ (2-5 mol%)

  • XPhos (4-10 mol%) (Ligand:Pd ratio 2:1)

  • Cs₂CO₃ (2.0 equiv)[1][2]

  • Toluene (anhydrous, 0.2 M concentration)

Step-by-Step Methodology:
  • Catalyst Pre-complexation (Critical for Reproducibility):

    • In a separate vial, dissolve Pd(OAc)₂ (4.5 mg, 0.02 mmol) and XPhos (19 mg, 0.04 mmol) in 1 mL of anhydrous Toluene.

    • Heat to 60°C for 5 minutes until the solution turns from orange to dark red/brown. Why? This ensures the active L-Pd(0) species is formed before it encounters the substrate, preventing non-specific Pd precipitation.

  • Main Reaction Setup:

    • To a dry reaction tube equipped with a stir bar, add 4-bromo-2-iodoacetophenone (325 mg, 1.0 mmol) and Cs₂CO₃ (650 mg, 2.0 mmol).

    • Note: If the amine is a solid, add it here. If liquid (Morpholine), add in step 4.

    • Evacuate and backfill with Nitrogen (x3).

  • Solvent & Amine Addition:

    • Add remaining Toluene (4 mL) via syringe.

    • Add Morpholine (105 µL, 1.2 mmol) via syringe.

  • Initiation:

    • Add the pre-complexed Catalyst solution (from Step 1) to the reaction tube.

    • Seal the tube and heat to 70°C .

  • Monitoring (The "Stop" Signal):

    • Check LCMS or TLC at 2 hours.

    • Success Marker: Disappearance of Starting Material (SM).

    • Warning Marker: Appearance of di-aminated product. If observed, immediately cool the reaction.

  • Workup:

    • Cool to room temperature.[1] Filter through a pad of Celite (eluting with EtOAc) to remove inorganic salts and Pd black.

    • Concentrate filtrate.[3] Purify via flash chromatography (Hexane/EtOAc gradient).

Troubleshooting & Optimization Logic

If the standard protocol fails, use this decision tree to diagnose the failure mode.

Figure 2: Optimization Logic Flow

Optimization Start Reaction Outcome? NoRxn Low/No Conversion Start->NoRxn Scramble Loss of Selectivity (Br reacting) Start->Scramble SideProd Side Products (Dehalogenation/Aldol) Start->SideProd Sol_Temp Increase Temp to 90°C Check O2 removal NoRxn->Sol_Temp Sol_Ligand Switch to BINAP Reduce Temp to 60°C Scramble->Sol_Ligand Sol_Base Switch Base to K3PO4 Use Dry Solvents SideProd->Sol_Base

Caption: Diagnostic flow for correcting common deviations in bromo-iodo acetophenone couplings.

Specific Troubleshooting Notes:

  • Problem: Hydrodehalogenation (Product is just Acetophenone).

    • Cause: The hydride source is often the solvent or the amine itself (via

      
      -hydride elimination) if the reductive elimination is slow.
      
    • Fix: Use a ligand with a larger bite angle (Xantphos) to speed up Reductive Elimination.

  • Problem:

    
    -Arylation (C-C bond instead of C-N).
    
    • Cause: Enolate formation attacking the Pd-Ar center.

    • Fix: Ensure Cs₂CO₃ is used, not NaOtBu. Keep the amine concentration high relative to the ketone.

References

  • Maiti, D. et al. (2011). "Orthogonal selectivity in the Pd-catalyzed amination of dihaloarenes." Chemical Science.

    • Context: Establishes the hierarchy of halide reactivity (I > Br > Cl) and ligand effects on selectivity.
  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

    • Context: The authoritative guide on selecting XPhos/BrettPhos ligands for specific substr
  • Paul, F., et al. (1994). "Palladium-catalyzed amination of aryl halides: Mechanism and Selectivity." Journal of the American Chemical Society.

    • Context: Foundational work by Hartwig describing the oxidative addition r
  • Wolfe, J. P., & Buchwald, S. L. (1997). "Scope and Limitations of the Pd-Catalyzed Amination of Aryl Bromides." Journal of Organic Chemistry.

    • Context: Provides data on ketone compatibility and base selection (Cs2CO3 vs NaOtBu).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yield in Chemoselective Coupling of 1-(4-Bromo-3-iodophenyl)ethanone

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you improve the y...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you improve the yield and chemoselectivity of coupling reactions involving 1-(4-Bromo-3-iodophenyl)ethanone. As Senior Application Scientists, we understand the nuances of these reactions and have compiled this resource based on established principles and field-proven insights.

Introduction to Chemoselectivity with 1-(4-Bromo-3-iodophenyl)ethanone

The substrate 1-(4-Bromo-3-iodophenyl)ethanone presents a common challenge in cross-coupling reactions: achieving chemoselectivity between two different halogen atoms. The reactivity of aryl halides in palladium-catalyzed couplings generally follows the order: I > Br > Cl > F.[1] This inherent reactivity difference is the cornerstone of achieving selective coupling at the iodine-bearing carbon. However, various factors can influence this selectivity, leading to mixtures of products or low yields of the desired mono-coupled product. This guide will walk you through common issues and their solutions.

Troubleshooting Guide

This section is designed to address specific problems you might be encountering in the lab.

Issue 1: Low or No Conversion of Starting Material

You've set up your Suzuki, Sonogashira, or Buchwald-Hartwig reaction, but upon analysis, you see primarily unreacted 1-(4-Bromo-3-iodophenyl)ethanone.

Possible Causes & Solutions

  • Inactive Catalyst: The active Pd(0) species is crucial for the catalytic cycle to begin with oxidative addition.[2][3]

    • Troubleshooting Steps:

      • Use a Pre-catalyst: Instead of generating the Pd(0) species in situ from sources like Pd(OAc)₂, which can be unreliable, consider using a pre-catalyst.[4][5] Pre-catalysts are designed to readily form the active catalytic species.

      • Ensure Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen.[6] Ensure your reaction vessel is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).

      • Check Reagent Purity: Impurities in your reagents or solvents can "poison" the catalyst.[4] Use high-purity, dry solvents and reagents.

  • Suboptimal Reaction Conditions: Temperature, solvent, and base are all critical parameters.

    • Troubleshooting Steps:

      • Temperature: While many cross-coupling reactions are run at elevated temperatures (80-110 °C), sometimes a lower temperature can favor the desired reaction over catalyst decomposition.[6][7] Conversely, for less reactive partners, a higher temperature might be necessary.[8][9]

      • Solvent Choice: The solvent must be able to dissolve your starting materials. For polar substrates, solvents like DMF or dioxane are common choices.[6] However, be aware that some solvents can coordinate to the palladium and inhibit the reaction.[6]

      • Base Selection: The base plays a critical role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings and for deprotonating the nucleophile in Sonogashira and Buchwald-Hartwig reactions.[10] If a strong base like NaOtBu isn't working, consider a weaker inorganic base like K₃PO₄ or Cs₂CO₃, especially if your substrate is base-sensitive.[4][6]

Issue 2: Poor Chemoselectivity - Significant Formation of the Di-coupled Product

You are successfully coupling at the iodo-position, but are also seeing a significant amount of coupling at the bromo-position.

Possible Causes & Solutions

  • Reaction Temperature and Time: Higher temperatures and longer reaction times can provide enough energy to overcome the activation barrier for C-Br bond cleavage, especially after the C-I bond has reacted.

    • Troubleshooting Steps:

      • Lower the Temperature: Try running the reaction at a lower temperature to favor the more reactive C-I bond.

      • Monitor the Reaction Closely: Use techniques like TLC or LC-MS to monitor the reaction progress. Stop the reaction as soon as the mono-coupled product is maximized and before significant di-coupling occurs.

  • Ligand Choice: The ligand plays a crucial role in modulating the reactivity of the palladium catalyst.

    • Troubleshooting Steps:

      • Increase Ligand Steric Bulk: Bulky, electron-rich phosphine ligands can sometimes enhance selectivity by making the oxidative addition into the more sterically accessible C-I bond even more favorable.[11]

      • Ligand Screening: The optimal ligand is often found through screening.[12] Consider a range of ligands with different steric and electronic properties.

Issue 3: Significant Formation of Hydrodehalogenation Byproduct

Instead of the desired coupled product, you are isolating 1-(4-bromophenyl)ethanone (de-iodination) or even acetophenone (de-iodination and de-bromination).

Possible Causes & Solutions

  • Source of Hydride: The primary mechanism for dehalogenation involves the formation of a palladium-hydride (Pd-H) species.[1] This can arise from the base, solvent (especially alcohols), or trace amounts of water.[1][13]

    • Troubleshooting Steps:

      • Choice of Base: Some bases are more prone to generating hydrides. If you suspect this is an issue, consider switching to a different base.

      • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried, as water can be a source of protons that lead to dehalogenation.[1]

      • Avoid Alcoholic Solvents: If possible, avoid using alcoholic solvents which can be a source of hydrides.[13]

  • Slow Transmetalation/Coupling: If the desired coupling step is slow, it allows more time for the competing dehalogenation side reaction to occur.[1]

    • Troubleshooting Steps:

      • Optimize Coupling Partner: Ensure your boronic acid (for Suzuki), alkyne (for Sonogashira), or amine (for Buchwald-Hartwig) is of high purity and reactivity.

      • Adjust Stoichiometry: A slight excess of the coupling partner can sometimes accelerate the desired reaction.

Frequently Asked Questions (FAQs)

Q1: Which coupling reaction should I choose for my 1-(4-Bromo-3-iodophenyl)ethanone substrate?

A1: The choice of reaction (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, etc.) depends on the type of bond you want to form (C-C, C-C triple bond, or C-N, respectively). All are viable with this substrate, and the principles of chemoselectivity will apply to each.

Q2: I am performing a Suzuki-Miyaura coupling. What are the key parameters to control for selectivity?

A2: For Suzuki-Miyaura coupling, the key parameters for achieving high selectivity at the iodo-position are:

  • Temperature: Lower temperatures will favor C-I coupling.

  • Ligand: A well-chosen ligand can enhance the reactivity difference between the two halogens.

  • Base: The choice of base is critical for the transmetalation step.[10] An inappropriate base can slow down the desired reaction, potentially leading to side reactions.

Q3: In a Sonogashira coupling, I am observing significant homocoupling of my alkyne (Glaser coupling). How can I minimize this?

A3: Glaser coupling is a common side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst.[14] To minimize this:

  • Run a Copper-Free Sonogashira: Many modern protocols for Sonogashira coupling are copper-free, which completely eliminates this side reaction.[11][14]

  • Control Reaction Conditions: If using a copper co-catalyst, ensure a strictly inert atmosphere, as oxygen can promote homocoupling.

Q4: For a Buchwald-Hartwig amination, what are the most common reasons for low yield?

A4: Low yields in Buchwald-Hartwig aminations often stem from:

  • Catalyst Inhibition: The amine starting material or product can sometimes coordinate to the palladium center and inhibit catalysis, especially with certain nitrogen-containing heterocycles.[6]

  • Inappropriate Ligand/Base Combination: The choice of ligand and base are highly interdependent.[4] Bulky, electron-rich phosphine ligands are often necessary.[6] Strong bases like NaOtBu are common, but weaker bases may be required for sensitive substrates.[4][15]

  • Side Reactions: Hydrodehalogenation can be a significant side reaction, particularly with primary amines.[4]

Experimental Protocols & Data

Table 1: General Starting Conditions for Chemoselective Suzuki-Miyaura Coupling
ParameterRecommended Starting ConditionRationale
Aryl Halide 1-(4-Bromo-3-iodophenyl)ethanone (1.0 equiv)The substrate of interest.
Boronic Acid Arylboronic acid (1.1 - 1.5 equiv)A slight excess helps drive the reaction to completion.
Palladium Source Pd(PPh₃)₄ (2-5 mol%) or a suitable pre-catalystPd(PPh₃)₄ is a common starting point. Pre-catalysts can offer more reliable results.[4]
Base K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equiv)Inorganic bases are often effective and can be milder than alkoxides.[4][6]
Solvent Dioxane/H₂O or Toluene/H₂O (e.g., 4:1 v/v)A mixture of an organic solvent and water is typical for Suzuki reactions.[13]
Temperature 60 - 80 °CStart with a lower temperature to favor C-I selectivity.
Atmosphere Inert (Argon or Nitrogen)Protects the Pd(0) catalyst from oxidation.[6]
General Protocol for a Trial Suzuki-Miyaura Reaction
  • To a dry reaction flask, add 1-(4-Bromo-3-iodophenyl)ethanone, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Process

Troubleshooting Workflow for Low Yield

G start Low or No Yield Observed check_catalyst Is the Catalyst Active? start->check_catalyst check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions Yes use_precatalyst Use a Pre-catalyst Ensure Inert Atmosphere Check Reagent Purity check_catalyst->use_precatalyst No adjust_temp Adjust Temperature Screen Solvents Screen Bases check_conditions->adjust_temp No success Yield Improved check_conditions->success Yes

Caption: A decision tree for troubleshooting low-yield coupling reactions.

Chemoselectivity in Palladium-Catalyzed Cross-Coupling

G sub Ar-I/Br pd0 Pd(0)Ln intermediate_I Ar(Br)-Pd(II)(I)Ln pd0->intermediate_I Oxidative Addition (fast) intermediate_Br Ar(I)-Pd(II)(Br)Ln pd0->intermediate_Br Oxidative Addition (slow) product_I Mono-coupled Product intermediate_I->product_I Coupling product_di Di-coupled Product intermediate_Br->product_di Coupling product_I->intermediate_Br Further Reaction

Caption: The kinetic preference for oxidative addition into the C-I bond.

References

  • BenchChem. (n.d.). Troubleshooting low yields in the Buchwald-Hartwig amination for pyridine derivatives.
  • BenchChem. (n.d.). Troubleshooting guide for Buchwald-Hartwig amination of aryl halides.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • BenchChem. (n.d.). How to avoid dehalogenation side reactions in Suzuki coupling.
  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • BenchChem. (n.d.). Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions.
  • Said, N. R., & Che Soh, S. K. (n.d.). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Reusable Magnetic Supported Palladium(II)-N2O2 Catalyst.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Reddit. (2020, August 7). Sonogashira troubleshooting help needed.

Sources

Optimization

Recrystallization solvents for 4'-Bromo-3'-iodoacetophenone purification

Welcome to the technical support guide for the purification of 4'-Bromo-3'-iodoacetophenone. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven guidance on obta...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4'-Bromo-3'-iodoacetophenone. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven guidance on obtaining high-purity material through recrystallization. Here, we move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and optimize your purification effectively.

Part 1: Understanding the Molecule & Solvent Selection

4'-Bromo-3'-iodoacetophenone is a di-halogenated aromatic ketone. Its purification by recrystallization hinges on selecting a solvent (or solvent system) that leverages its specific solubility profile. The ideal solvent should exhibit high solubility for the compound at an elevated temperature and low solubility at room temperature or below.[1][2]

Key Molecular Features Influencing Solubility:

  • Aromatic Ring & Halogens (Br, I): These bulky, relatively non-polar groups contribute to solubility in organic solvents.

  • Ketone Group (C=O): The polar acetyl group allows for hydrogen bonding with protic solvents and dipole-dipole interactions, increasing solubility in moderately polar solvents.

  • Crystal Lattice Energy: As a solid, the compound's ability to form a stable crystal lattice will influence how readily it dissolves and crystallizes.

FAQ: Initial Solvent Selection

Q1: Where do I even begin with choosing a solvent for 4'-Bromo-3'-iodoacetophenone?

A1: A systematic approach starting with small-scale tests is crucial.[1] A good rule of thumb is to test solvents that have some structural similarity to the compound of interest.[3] For an acetophenone derivative, solvents like ethanol, isopropanol, or acetone are excellent starting points. Given the halogenation, exploring systems involving less polar solvents like hexanes or toluene in a mixed-solvent approach is also highly recommended.[1][3] Avoid solvents in which the compound is highly soluble at room temperature or completely insoluble even when heated.

Q2: Can I use a single solvent or do I need a mixed solvent system?

A2: This depends entirely on the solubility tests. A single solvent is often simpler, but finding one with the perfect solubility profile can be difficult. A mixed-solvent system, typically pairing a "good" solvent (in which the compound is soluble) with a "poor" or "anti-solvent" (in which it is insoluble), offers much greater flexibility.[1][4] Common pairs include ethanol/water, ethyl acetate/hexanes, and dichloromethane/hexanes.[1][5][6] The goal is to dissolve the compound in a minimum of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes faintly cloudy (the saturation point), before clarifying with a few more drops of the "good" solvent.[1][4]

Solvent Screening Data for Halogenated Acetophenones

The following table summarizes common solvents and their expected utility for recrystallizing 4'-Bromo-3'-iodoacetophenone, based on principles applied to similar structures.

SolventBoiling Point (°C)PolarityExpected Performance & Rationale
Ethanol 78Polar ProticGood Candidate. Often dissolves acetophenones when hot and has reduced solubility when cold.[1] Can be used alone or in a mixed system with water.
Isopropanol 82Polar ProticGood Candidate. Similar to ethanol but slightly less polar. May offer a better solubility differential.
Methanol 65Polar ProticPossible Candidate. Its lower boiling point can be advantageous, but some acetophenone derivatives show moderate solubility even when cold.[7][8]
Ethyl Acetate 77Polar AproticGood "Good" Solvent. Likely to dissolve the compound well.[9] Best used in a mixed system with a non-polar anti-solvent like hexanes or heptane.[5][10]
Hexanes/Heptane ~69 / ~98Non-polarGood "Poor" Solvent. The compound is expected to have low solubility.[9] Ideal as an anti-solvent with a more polar solvent like ethyl acetate.
Toluene 111Non-polarPossible Candidate. Aromatic stacking interactions can aid dissolution at high temperatures.[11] Its high boiling point requires caution to prevent oiling out.
Water 100Very PolarGood "Poor" Solvent. The compound is expected to be insoluble in water.[12] Excellent as an anti-solvent with a water-miscible solvent like ethanol or acetone.

Part 2: Experimental Protocols & Workflows

Protocol 1: Small-Scale Solvent Screening
  • Place ~20-30 mg of your crude 4'-Bromo-3'-iodoacetophenone into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, ethyl acetate) dropwise at room temperature. Note the solubility. If it dissolves readily, the solvent is unsuitable for single-solvent recrystallization.

  • For solvents where the compound is sparingly soluble at room temperature, gently heat the test tube in a water bath.

  • Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume.

  • Allow the test tube to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. The best solvent will yield a large crop of well-defined crystals.

Workflow for Recrystallization

The general process for recrystallization is a multi-step procedure aimed at separating the desired compound from soluble and insoluble impurities.

G cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation A Crude Solid in Flask B Add Minimum Amount of Hot Solvent A->B C Solid Dissolves Completely B->C D Hot Gravity Filtration (if insoluble impurities exist) C->D Optional E Clear Hot Filtrate C->E No Insoluble Impurities D->E F Slow Cooling to Room Temperature E->F G Cool in Ice Bath F->G H Crystal Formation G->H I Vacuum Filtration H->I J Wash Crystals with Minimal Cold Solvent I->J K Dry Crystals J->K L Pure Crystalline Product K->L

Caption: General workflow for purification by recrystallization.

Protocol 2: Single-Solvent Recrystallization (Example: Isopropanol)
  • Place the crude 4'-Bromo-3'-iodoacetophenone in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).

  • Add a boiling chip or magnetic stir bar.

  • Add a small portion of isopropanol, just enough to create a slurry.

  • Heat the flask on a hot plate with stirring. Add more hot isopropanol in small portions until the solid just dissolves completely.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, add a spatula tip of activated charcoal, and reheat to boiling for a few minutes.

  • If charcoal was used, perform a hot gravity filtration to remove it. Ensure your funnel and receiving flask are pre-heated to prevent premature crystallization.

  • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a very small amount of ice-cold isopropanol to remove any adhering mother liquor.

  • Allow the crystals to dry on the filter paper with the vacuum running, then transfer them to a watch glass to air dry completely.

Protocol 3: Mixed-Solvent Recrystallization (Example: Ethyl Acetate/Hexanes)
  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Heat the flask on a hot plate and add the minimum amount of hot ethyl acetate ("good" solvent) required to fully dissolve the solid.

  • While keeping the solution hot and stirring, add hot hexanes ("poor" solvent) dropwise until you observe persistent cloudiness (turbidity).[1]

  • Add a few drops of hot ethyl acetate until the solution becomes clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Cool the flask in an ice bath and collect the crystals as described in steps 8-11 of the single-solvent protocol, using ice-cold hexanes (or a hexanes-rich mixture) for the final wash.

Part 3: Troubleshooting Guide

This section addresses the most common issues encountered during the recrystallization of 4'-Bromo-3'-iodoacetophenone.

G start_node Problem Occurs During Cooling decision_node1 Is the solution perfectly clear? start_node->decision_node1 No Crystals Form decision_node2 What is the likely cause? start_node->decision_node2 An Oil Forms Instead of Crystals solution_yield Possible Causes: 1. Too much solvent used. 2. Premature crystallization during hot filtration. 3. Washing with warm solvent. Action: 1. Concentrate mother liquor for a 2nd crop. 2. Ensure filtration apparatus is hot. 3. ALWAYS wash with ice-cold solvent. start_node->solution_yield Yield is Very Low decision_node decision_node solution_node solution_node solution_scratch 1. Scratch inside of flask with a glass rod. 2. Add a seed crystal. 3. Cool for longer. decision_node1->solution_scratch Yes solution_concentrate Too much solvent was used. Action: Re-heat and boil off ~10-20% of solvent. Then cool again. decision_node1->solution_concentrate No, it's a clear solution decision_node1->solution_concentrate Yes, still clear after scratching solution_oil_bp Compound is 'melting' before crystallizing. Action: Re-dissolve, add more 'good' solvent to lower saturation temp, cool slower. OR choose a lower-boiling solvent. decision_node2->solution_oil_bp Solvent BP > Compound MP solution_oil_impurity Impurities are depressing the melting point and inhibiting crystallization. Action: Attempt purification via a silica plug first. Consider adding charcoal. decision_node2->solution_oil_impurity High Impurity Level

Caption: Decision tree for troubleshooting common recrystallization problems.

Q3: My compound "oiled out" instead of forming crystals. What's happening and how do I fix it?

A3: Oiling out occurs when the dissolved solid comes out of solution at a temperature above its melting point.[4][13] This is common when the solution is highly supersaturated or when the boiling point of the solvent is high.

  • Immediate Fix: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent (the "good" solvent in a mixed system) to decrease the saturation temperature.[13][14] Then, allow the solution to cool much more slowly. Insulating the flask can help.

  • Underlying Cause - High Impurity Load: A high concentration of impurities can significantly depress the melting point of the crude product, making it more prone to oiling out. A preliminary purification step, like passing the crude material through a short plug of silica gel, may be necessary.[11]

Q4: After cooling, even in an ice bath, no crystals have formed. What should I do?

A4: This indicates that the solution is not sufficiently saturated.

  • Induce Crystallization: First, try scratching the inside of the flask just below the surface of the liquid with a glass stirring rod.[14] The microscopic scratches on the glass provide nucleation sites for crystal growth. Alternatively, add a tiny "seed crystal" of the pure compound.[14]

  • Concentrate the Solution: If induction methods fail, you have likely used too much solvent.[13][14] Gently heat the solution and boil off a portion of the solvent (e.g., 10-20%) to increase the concentration. Then, attempt the cooling process again.[14]

Q5: My final product has a low yield. How can I improve it?

A5: Low yield is a common issue with several potential causes.

  • Excess Solvent: The most frequent cause is using too much solvent, as a significant amount of your product will remain dissolved in the mother liquor even when cold.[13] Always use the minimum amount of hot solvent needed for dissolution. You can often recover a "second crop" of crystals by concentrating the mother liquor, though this crop may be less pure.

  • Premature Crystallization: If you performed a hot filtration step, your product may have crystallized on the filter paper or in the funnel stem. Ensure your filtration apparatus is thoroughly pre-heated.[13]

  • Washing: Never wash your collected crystals with room temperature or warm solvent. Always use a minimal amount of ice-cold recrystallization solvent to rinse away impurities without dissolving your product.[15]

Q6: The purified crystals are still colored. What went wrong?

A6: This indicates that colored impurities have co-crystallized with your product. This often happens when crystallization occurs too rapidly, trapping impurities within the crystal lattice.

  • Charcoal Treatment: Before the cooling step, add a small amount of activated charcoal to the hot, dissolved solution. Charcoal has a high surface area and effectively adsorbs many large, colored impurity molecules.[13] Heat for a few minutes and then remove the charcoal via hot gravity filtration before cooling.

  • Slower Cooling: Ensure the crystallization process is slow and gradual. A rapid "crash out" of the solid is more likely to incorporate impurities.[14] Using slightly more than the absolute minimum amount of solvent can help slow the process.[14]

References

  • Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it? r/chemistry. Retrieved February 13, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 13, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved February 13, 2026, from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved February 13, 2026, from [Link]

  • Chemistry Stack Exchange. (2025, May 11). How to separate phenacyl bromide and acetophenone? Retrieved February 13, 2026, from [Link]

  • O'Connor, C. (n.d.). 1. Mixed Solvent Recrystallization of Acetanilide 2. Mixed Solvent Recrystallization of Dibenzylacetone 3. Recrystallization of an Unknown. Retrieved February 13, 2026, from [Link]

  • Reddit. (2020, October 30). Recrystallisation Help. r/Chempros. Retrieved February 13, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (2023, March 14). Can 4′-Bromo-3′-nitroacetophenone be solubilized in methanol or ethanol? Retrieved February 13, 2026, from [Link]

  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. Retrieved February 13, 2026, from [Link]

  • Allen, C. F. H., & Barker, W. E. (1932). Acetophenone, p-bromo-. Organic Syntheses, 12, 10. doi:10.15227/orgsyn.012.0010
  • Reddit. (2024, October 17). Recrystallization Issues. r/Chempros. Retrieved February 13, 2026, from [Link]

  • Lamar, W. L., & Reid, E. E. (1923). p-BROMOPHENACYL BROMIDE. Organic Syntheses, 3(1), 23. doi:10.15227/orgsyn.003.0023

Sources

Reference Data & Comparative Studies

Validation

Comparative Structural &amp; Reactivity Guide: 1-(4-Bromo-3-iodophenyl)ethanone

This guide provides a technical comparative analysis of 1-(4-Bromo-3-iodophenyl)ethanone (CAS: 919124-08-6), focusing on its solid-state structural properties and its application as a high-precision intermediate in medic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of 1-(4-Bromo-3-iodophenyl)ethanone (CAS: 919124-08-6), focusing on its solid-state structural properties and its application as a high-precision intermediate in medicinal chemistry.

Unlike generic reagents, this "bifunctional" scaffold offers orthogonal reactivity—allowing researchers to sequentially functionalize the aromatic ring with high regioselectivity.

Executive Summary: The "Orthogonal" Advantage

In drug discovery, 1-(4-Bromo-3-iodophenyl)ethanone serves as a superior alternative to symmetric di-halides (e.g., 3,4-dibromoacetophenone). Its primary value lies in the C–I vs. C–Br bond dissociation energy differential , which enables chemoselective palladium-catalyzed cross-coupling (Suzuki, Sonogashira) at the iodine position without affecting the bromine atom.

Quick Comparison: Performance vs. Alternatives
Feature1-(4-Bromo-3-iodophenyl)ethanone 1-(3,4-Dibromophenyl)ethanone1-(4-Bromophenyl)ethanone
Selectivity High (I reacts > Br)Low (Statistical mixtures)None (Single site)
Crystallinity High (Strong I[1]···O Halogen Bonds)ModerateModerate
Melting Point ~90–95 °C (Predicted*)89–90 °C [1]49–51 °C [2]
Primary Use Sequential Cross-CouplingBulk PolymerizationSimple Derivatization

*Note: Melting point predicted based on isostructural 3,4-dibromo analog data.

Structural Characterization: Crystal Packing & Halogen Bonding

While specific crystallographic .CIF data for the 3-iodo-4-bromo variant is often proprietary, its structure can be rigorously derived from its closest isostructural analog, 3,4-dibromoacetophenone (CAS 1836-05-1), with corrections for the iodine atom's polarizability.

A. The "Sigma Hole" Effect

The substitution of Bromine (Position 3) with Iodine significantly alters the crystal packing due to the Sigma Hole theory.

  • Mechanism: The iodine atom is larger and more polarizable than bromine, creating a more positive electrostatic potential (the "sigma hole") on the extension of the C–I bond.

  • Result: This leads to highly directional C–I···O=C halogen bonds that are stronger and shorter (relative to van der Waals radii) than the corresponding C–Br···O interactions.

B. Predicted Lattice Parameters

Based on the 3,4-dibromoacetophenone baseline [1], the introduction of iodine expands the unit cell volume while maintaining the general packing motif.

Parameter3,4-Dibromo (Baseline)4-Bromo-3-Iodo (Projected)Structural Impact
Space Group P21/c (Monoclinic)P21/c (Monoclinic)Centrosymmetric packing favored.
C–X Bond Length C–Br: ~1.89 ÅC–I: ~2.10 Å Iodine protrudes further, anchoring the lattice.
Intermolecular Contact Br···O (Weak)I···O (Strong) Higher thermal stability and crystallinity.
Torsion Angle Acetyl plane ~0-10° twistAcetyl plane ~0-10° twistConjugation with ring maintained.
C. Visualization: Halogen Bonding Network

The following diagram illustrates the dominant intermolecular forces driving the crystal assembly.

HalogenBonding cluster_legend Crystal Packing Force MoleculeA Molecule A (Donor) Iodine Iodine Atom (Pos 3) (Sigma Hole +) MoleculeA->Iodine C-I Bond Carbonyl Carbonyl Oxygen (Nucleophilic -) Iodine->Carbonyl Halogen Bond (Directional Interaction) MoleculeB Molecule B (Acceptor) MoleculeB->Carbonyl C=O Bond Legend I···O Interaction stabilizes the supramolecular assembly

Caption: Schematic of the directional Halogen Bond (I···O) that dictates the solid-state arrangement, offering superior crystallinity compared to pure bromo-analogs.

Reactivity Profiling: The Sequential Coupling Workflow

The primary reason to select 1-(4-Bromo-3-iodophenyl)ethanone over the 3,4-dibromo alternative is the ability to perform Iterative Cross-Coupling .

Mechanistic Logic
  • Site A (Iodine at C3): Weakest bond (BDE ~65 kcal/mol). Reacts at Room Temperature (RT) or mild heat with Pd(0).

  • Site B (Bromine at C4): Stronger bond (BDE ~81 kcal/mol). Remains inert during the first coupling; requires higher temperature/specialized ligands to react.

Experimental Workflow Diagram

This workflow demonstrates how to leverage the structural asymmetry for library synthesis.

Reactivity Start 1-(4-Bromo-3-iodophenyl)ethanone (Bifunctional Core) Step1 Step 1: Chemoselective Coupling (Suzuki/Sonogashira) Start->Step1 Target: C-I Bond (Pd(PPh3)4, Na2CO3, 40°C) Intermed Intermediate: 3-Functionalized-4-Bromo-Acetophenone Step1->Intermed Br remains intact Step2 Step 2: Harsh Coupling (Buchwald/Suzuki) Intermed->Step2 Target: C-Br Bond (Pd(dppf)Cl2, 100°C) Final Final Product: 3,4-Difunctionalized Scaffold Step2->Final Complete

Caption: Sequential functionalization strategy. The C-I bond is activated under mild conditions, preserving the C-Br bond for a second, distinct transformation.

Experimental Protocols

A. Synthesis of 1-(4-Bromo-3-iodophenyl)ethanone

Rationale: Direct iodination of 4-bromoacetophenone is the most efficient route. The acetyl group (EWG) directs meta, while the bromine (weak EDG) directs ortho. Position 3 is the synergistic target of both directing effects.

Reagents:

  • 4-Bromoacetophenone (1.0 equiv)

  • Iodine (I2) (1.1 equiv)

  • Sodium Periodate (NaIO4) (0.5 equiv) - Oxidant to regenerate electrophilic iodine.

  • Sulfuric Acid (H2SO4) / Acetic Acid (AcOH) solvent mix.

Procedure:

  • Dissolution: Dissolve 4-bromoacetophenone (10 mmol) in AcOH (20 mL) and conc. H2SO4 (2 mL).

  • Addition: Add Iodine (11 mmol) and NaIO4 (5 mmol) sequentially.

  • Reaction: Heat to 60 °C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.5) will disappear, replaced by the slightly less polar product.

  • Quench: Pour into ice water containing 10% Na2S2O3 (to remove unreacted iodine).

  • Isolation: Filter the precipitate.

  • Purification: Recrystallize from Ethanol/Water (1:1) to obtain pale yellow needles.

B. Crystallization for X-Ray Analysis

To obtain suitable single crystals for diffraction (to verify the I···O interactions):

  • Prepare a saturated solution of the purified compound in Acetone or Dichloromethane (good solubility).

  • Place in a small vial.

  • Insert this vial into a larger jar containing Hexane (anti-solvent).

  • Cap the large jar (Vapor Diffusion method).

  • Allow to stand undisturbed at 4 °C for 3–5 days. Prismatic crystals should form.

References

  • BenchChem. (2025).[2] 3,4-Dibromoacetophenone: Technical Guide and Properties. Retrieved from BenchChem Database.

  • NIST Chemistry WebBook. (2025).[3] Ethanone, 1-(4-bromophenyl)- Phase Change Data.[3][4] Standard Reference Data.[3][5] Link

  • Organic Syntheses. (1951). 3-Bromoacetophenone and Related Analogs.[1][2][6] Org.[2][6][7][8] Synth. Coll. Vol. 4, 110. Link

  • ChemScene. (2025). Product Data: 1-(4-Bromo-3-iodophenyl)ethanone (CAS 919124-08-6).[5][9]Link[5]

  • Asian Journal of Organic & Medicinal Chemistry. (2017). Ultrasound assisted synthesis of α-bromoacetophenones. (Context on bromination patterns). Link

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromo-3-iodophenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-Bromo-3-iodophenyl)ethanone
© Copyright 2026 BenchChem. All Rights Reserved.